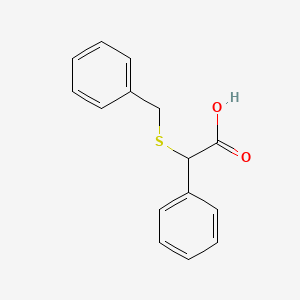

2-Benzylsulfanyl-2-phenyl-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33767-32-7 |

|---|---|

Molecular Formula |

C15H14O2S |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-benzylsulfanyl-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O2S/c16-15(17)14(13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17) |

InChI Key |

CCMOFMGHPPQGJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylsulfanyl 2 Phenyl Acetic Acid and Its Precursors

Diverse Synthetic Routes to Phenylacetic Acid Derivatives

The phenylacetic acid moiety serves as a crucial precursor. Its synthesis can be accomplished through several reliable methods, each with its own set of advantages and reaction conditions.

Hydrolysis-Based Approaches from Benzylic Nitriles

A traditional and widely used method for preparing phenylacetic acids is the hydrolysis of benzyl (B1604629) cyanides (phenylacetonitriles). orgsyn.org This transformation can be effectively carried out under either acidic or alkaline conditions. orgsyn.orgresearchgate.net

Acid-catalyzed hydrolysis typically involves refluxing the benzyl cyanide with a strong acid such as sulfuric or hydrochloric acid. orgsyn.orgbbgate.com The reaction proceeds through the formation of a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. researchgate.netmdpi.com For instance, 2-[(3,4,5-triphenyl)phenyl]acetamide can be converted to 2-[(3,4,5-triphenyl)phenyl]acetic acid in high yield by treatment with aqueous HCl and a catalytic amount of TiCl4. mdpi.com

Alternatively, base-catalyzed hydrolysis can be employed, often utilizing sodium or potassium hydroxide (B78521). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt, which is subsequently acidified to yield the final phenylacetic acid product. A method for preparing phenylacetic acid by non-catalyzed hydrolysis of benzyl cyanide in a near-critical water medium has also been developed. google.com

Recent advancements have also explored enzymatic hydrolysis, offering a greener and more selective alternative to chemical methods. Nitrilases are enzymes capable of converting nitriles directly to carboxylic acids and are found in various natural sources. researchgate.net

Carbonylation Strategies of Benzyl Halides

Carbonylation of benzyl halides presents a powerful and versatile method for the synthesis of phenylacetic acid derivatives. This approach involves the reaction of a benzyl halide, typically benzyl chloride, with carbon monoxide in the presence of a transition metal catalyst.

Palladium-based catalysts, such as Pd(PPh3)2Cl2, have been shown to be highly effective for this transformation. sciengine.com The reaction is typically carried out in a two-phase system with a phase transfer catalyst to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble catalyst and base. Optimal conditions often involve the use of a phosphine (B1218219) ligand, a specific solvent system, and controlled temperature and pressure. sciengine.comresearchgate.net Yields for this method can be quite high, with some procedures reporting up to 97.6% yield of phenylacetic acid. sciengine.com

Cobalt and rhodium-based catalysts have also been utilized for the carbonylation of benzyl halides and related compounds. google.comresearchgate.net These methods may offer advantages in terms of cost or specific substrate reactivity. For example, a process using a catalyst mixture of a cobalt salt, an iron-manganese alloy, and a sulfurated promoting agent has been patented. google.com

Other Established Synthetic Pathways for Phenylacetic Acid Skeletons

Beyond nitrile hydrolysis and benzyl halide carbonylation, several other synthetic strategies have been developed for the construction of the phenylacetic acid framework.

One notable method is the Palladium-catalyzed Suzuki coupling reaction, which can be used to form a Csp2-Csp3 bond between a boronic acid and an alkyl halide. inventivapharma.com This approach has been applied to the synthesis of various substituted phenylacetic acid derivatives. inventivapharma.com

The Friedel-Crafts reaction offers another avenue, where an aromatic ring is reacted with an appropriate acylating or alkylating agent. For instance, benzene (B151609) can be reacted with methanesulfonyloxyacetate in the presence of aluminum chloride to ultimately yield phenylacetic acid. google.com

Introduction of the Benzylsulfanyl Functionality

Once the phenylacetic acid or a suitable precursor is obtained, the next critical step is the introduction of the benzylsulfanyl group at the alpha-position.

Nucleophilic Substitution Reactions with Benzyl Thiolates

A common and straightforward method for forming the C-S bond is through a nucleophilic substitution reaction. This typically involves reacting an α-halo-phenylacetic acid derivative with a benzyl thiolate salt. The thiolate, a potent nucleophile, displaces the halide from the alpha-carbon.

The α-halo-phenylacetic acid precursor can be synthesized from the corresponding phenylacetic acid via standard halogenation methods. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The subsequent reaction with benzyl thiolate, often prepared in situ by treating benzyl thiol with a base, leads to the formation of the desired 2-benzylsulfanyl-2-phenyl-acetic acid. The efficiency of such nucleophilic substitution reactions can be influenced by the choice of solvent and reaction conditions. nii.ac.jp

C-S Bond Formation Methodologies

A variety of other C-S bond-forming reactions can also be employed to introduce the benzylsulfanyl group. These methods often offer alternative reaction pathways and may be suitable for specific substrates or desired reaction conditions.

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for C-S bond formation. rsc.org For instance, a palladium-catalyzed reaction could potentially couple a suitable phenylacetic acid derivative with a sulfur-containing reagent.

Furthermore, methods involving the reaction of carboxylic acids with thiols under dehydrative conditions have been developed. researchgate.net Catalysts such as trifluoroacetic acid can facilitate the direct formation of thioesters, which could then be further transformed if necessary. researchgate.net The use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in environmentally friendly solvents such as water has also been reported for thioester synthesis. researchgate.net

Regioselective Functionalization Techniques

The synthesis of precursors to this compound often requires precise control over the placement of functional groups on the aromatic rings. Regioselective functionalization techniques are crucial for constructing the requisite substituted aryl frameworks efficiently.

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselectivity. In this approach, a directing metalation group (DMG) on an aromatic ring directs a strong base to deprotonate the proximal ortho position, creating a stabilized carbanion. This intermediate can then react with various electrophiles. For the synthesis of precursors, a DMG such as a carboxylic acid or amide group on a phenyl ring can facilitate the introduction of a sulfur-containing group or a precursor to the acetic acid side chain at the ortho position. The use of sterically hindered metal-amide bases, such as magnesium amides, has been shown to enable highly regioselective ortho-magnesiation of aryl azoles at room temperature, which can be followed by cross-coupling reactions. researchgate.net This highlights the potential for selective functionalization of complex aryl systems.

Another key strategy involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This method allows for the regioselective formation of carbon-carbon bonds. For instance, a selectively halogenated phenyl precursor can be coupled with an appropriate boronic acid to build the desired substituted aromatic core before the introduction of the acetic acid and benzylsulfanyl moieties. nih.gov The ability to control substitution patterns on pyrroles through selective halogenation followed by Suzuki-Miyaura coupling demonstrates the utility of this approach for achieving specific regioisomers, a principle applicable to the phenyl rings in the target structure. nih.gov

| Technique | Description | Application Example | Reference |

| Directed ortho Metalation (DoM) | A directing group on an aryl ring guides deprotonation to the adjacent ortho position, which is then functionalized by an electrophile. | ortho-magnesiation of 1-aryl-1H-1,2,3-triazoles using a tailored magnesium amide base for subsequent arylation. | researchgate.net |

| Suzuki-Miyaura Reaction | A palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. | Regioselective arylation of pyrrole (B145914) by first performing selective halogenation, followed by coupling with a boronic acid. | nih.gov |

Stereoselective Synthesis of this compound

Creating the chiral center at the alpha-position of this compound with high stereochemical purity is a significant synthetic challenge. Stereoselective methods, including chiral auxiliary approaches, asymmetric catalysis, and diastereoselective pathways, are employed to address this.

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely applied to the asymmetric synthesis of α-substituted carboxylic acids. researchgate.netresearchgate.net

Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org The general process involves attaching the chiral auxiliary to a phenylacetic acid precursor to form an amide. Deprotonation with a non-nucleophilic base generates a chiral enolate. The steric hindrance provided by the auxiliary directs the approach of an electrophile, such as a benzylsulfenylating agent (e.g., benzyl sulfenyl chloride), from the less hindered face. This results in the formation of one diastereomer preferentially. Finally, the auxiliary is cleaved to yield the desired chiral α-thio carboxylic acid. wikipedia.org

Lactamides derived from readily available α-hydroxy acids have also served as effective chiral auxiliaries for the asymmetric preparation of α-aryloxy carboxylic acids and related compounds through dynamic kinetic resolution of α-halo esters. researchgate.net

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

| Oxazolidinones (Evans) | Asymmetric alkylation, aldol (B89426) reactions. | Steric hindrance from substituents at the 4 and 5 positions directs the approach of electrophiles to the enolate. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids. | The methyl group directs the configuration of the addition product, leading to a syn relationship with the methyl group and anti to the hydroxyl group. | wikipedia.org |

| Lactamides | Dynamic kinetic resolution of α-halo esters. | Used in diastereoselective substitution reactions to produce α-aryloxyacetic acids. | researchgate.net |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly desirable due to its efficiency and atom economy. For the synthesis of α-aryl-α-thio-acetic acids, several catalytic strategies can be envisioned.

One approach is the catalytic asymmetric hydrogenation of a suitable prochiral olefin precursor. For example, a rhodium catalyst paired with a chiral phosphine ligand like Chenphos has been used for the highly efficient asymmetric hydrogenation of α-aryloxy acrylic acids, where an ion-pairing interaction between the ligand and substrate is key to achieving high enantioselectivity. rsc.org A similar strategy could be adapted for an acrylic acid precursor bearing a benzylsulfanyl group.

Biocatalysis offers another powerful tool. Nitrilase enzymes have been used for the enantioselective synthesis of α-thiocarboxylic acids through the dynamic kinetic resolution (DKR) of racemic α-thionitriles. nih.govresearchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the nitrile to the carboxylic acid. The unreacted nitrile enantiomer undergoes rapid racemization, which is often facilitated by ammonia (B1221849) produced in situ during the reaction, allowing for a theoretical yield of up to 100% of the single enantiomer acid. nih.govresearchgate.net

Chiral phosphoric acids, which are derivatives of BINOL, have emerged as highly effective catalysts in a range of asymmetric transformations. chemrxiv.orgmdpi.com These catalysts could potentially be used to protonate a ketene (B1206846) intermediate derived from a phenylacetic acid precursor in an enantioselective manner, followed by trapping with a sulfur nucleophile.

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. As mentioned in section 2.3.1, the use of chiral auxiliaries is a primary example of a diastereoselective pathway. The chiral auxiliary converts the enantioselective problem into a diastereoselective one by creating a chiral molecule with two or more stereocenters. The pre-existing stereocenter of the auxiliary controls the formation of the new stereocenter. wikipedia.org

Another diastereoselective approach involves the reaction of a chiral nucleophile with a prochiral electrophile, or vice versa. For the synthesis of the target compound, a chiral sulfur nucleophile could be added to a phenylacetic ester enolate. The inherent chirality of the nucleophile would direct the formation of one diastereomer of the product.

Furthermore, dynamic kinetic resolution (DKR) is an effective strategy for the asymmetric synthesis of α-substituted carboxylic acids from configurationally labile α-bromoacid derivatives. researchgate.net This method involves a diastereoselective substitution reaction in the presence of a chiral auxiliary or catalyst, where the rapid racemization of the starting material allows for the conversion of the racemate into a single, highly enriched diastereomer. researchgate.net

Green Chemistry Principles in the Synthesis of Related Sulfur-Containing Structures

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comrroij.com The application of its 12 principles is crucial for developing sustainable synthetic routes for sulfur-containing compounds. researchgate.netnih.gov

Key principles applicable to the synthesis of structures like this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents.

Use of Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents is preferred. rroij.comnih.gov This reduces waste and often allows for milder reaction conditions. For sulfur compounds, this includes the use of metal catalysts or biocatalysts like nitrilases. nih.govresearchgate.net

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents is a core goal. nih.gov Research into using water, ionic liquids, or solventless conditions is ongoing. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. solubilityofthings.com Biocatalytic and some modern catalytic processes often operate under mild conditions. nih.govresearchgate.net

Renewable Feedstocks: Using raw materials that are renewable rather than depleting is encouraged. solubilityofthings.com While challenging for this specific molecule, sourcing starting materials from biomass is a broader goal in green chemistry.

A recent example in the synthesis of sulfur-containing compounds is the development of an electrochemical method for constructing fused-ring sulfonamides. rsc.org This technique avoids transition metals, uses a cost-effective sulfur source (Na₂S₂O₅), and proceeds under mild conditions, exemplifying a green approach to incorporating sulfur into organic molecules. rsc.org

| Green Chemistry Principle | Application in Sulfur-Compound Synthesis | Reference |

| Prevention of Waste | Optimizing reaction conditions and using stoichiometric efficiency to minimize by-products. | solubilityofthings.com |

| Maximizing Atom Economy | Direct incorporation of sulfur dioxide into organic molecules via electrochemical methods. | solubilityofthings.comrsc.org |

| Use of Catalysis | Employing biocatalysts (e.g., nitrilases) or transition metal catalysts to reduce waste and energy use. | rroij.comnih.gov |

| Energy Efficiency | Utilizing methods that operate at ambient temperature and pressure, such as certain biocatalytic or electrochemical reactions. | solubilityofthings.comrsc.org |

Total Synthesis and Semisynthesis of Complex Molecules Incorporating the this compound Moiety

While this compound itself is not a prominent natural product, the core structural motif of an α-aryl-α-thio-acetic acid is a component of various biologically active molecules and synthetic targets. The synthetic methodologies developed for this class of compounds are therefore relevant to the construction of more complex structures.

For example, a related series of compounds, 2-arylsulfanyl-phenyl piperazinyl acetic acids, have been identified as potent inhibitors of the glycine (B1666218) transporter 1 (GlyT-1), making them potential therapeutic agents for schizophrenia. nih.gov The synthesis of these molecules involves the coupling of a piperazine (B1678402) core with a substituted phenylacetic acid derivative bearing a sulfur linkage. nih.gov

Phenylacetic acid derivatives, in general, are crucial building blocks in medicinal chemistry. mdpi.comresearchgate.net They are found in the structure of drugs where the phenylacetic acid unit is connected via an amide or ester linkage. researchgate.net The synthesis of these complex derivatives often involves multi-step sequences where the phenylacetic acid core is constructed and then elaborated. For instance, a multi-step synthesis was developed for 2-[(3,4,5-triphenyl)phenyl]acetic acid, starting from 2,6-dibromo-4-methylaniline (B181599) and involving the construction of the aromatic core followed by functionalization to introduce the acetic acid side chain. mdpi.comresearchgate.net

Furthermore, α-thio acids are valuable intermediates in the synthesis of peptidomimetics and for bioconjugation. nih.gov A scalable two-step procedure to generate α-thio aromatic acids from aromatic amino acids has been developed, proceeding through diazotization and bromination with retention of configuration, followed by a thiol substitution that inverts the stereocenter. nih.gov This provides a direct route to chiral α-thio acids that can be incorporated into larger peptide-based molecules.

Chemical Transformations and Reactivity of 2 Benzylsulfanyl 2 Phenyl Acetic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations such as the formation of esters and amides, as well as reduction and decarboxylation reactions.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 2-Benzylsulfanyl-2-phenyl-acetic acid can readily undergo esterification with various alcohols under acidic or base-catalyzed conditions. Classic Fischer esterification, employing an excess of a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. commonorganicchemistry.comjocpr.com For more sterically hindered alcohols, or when dealing with acid-sensitive substrates, alternative methods are employed. commonorganicchemistry.comrug.nl Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of esters under milder, neutral conditions. commonorganicchemistry.comresearchgate.net These methods are particularly useful for creating more complex esters, such as tert-butyl esters. commonorganicchemistry.comresearchgate.net

| Alcohol | Reagent/Catalyst | Product | Reaction Type |

| Methanol | H₂SO₄ (cat.) | Methyl 2-benzylsulfanyl-2-phenyl-acetate | Fischer Esterification |

| tert-Butanol | EDCI, DMAP | tert-Butyl 2-benzylsulfanyl-2-phenyl-acetate | Steglich Esterification |

| Benzyl (B1604629) alcohol | B(OCH₂CF₃)₃ | Benzyl 2-benzylsulfanyl-2-phenyl-acetate | Borate-mediated Esterification |

Amidation: The synthesis of amides from this compound can be achieved by reaction with primary or secondary amines. Similar to esterification, this transformation often requires the activation of the carboxylic acid group. Standard peptide coupling reagents like EDCI or DCC in combination with additives such as 1-Hydroxybenzotriazole (HOBt) are effective. researchgate.net Direct amidation methods have also been developed, using catalysts like nickel chloride (NiCl₂) or titanocene (B72419) dichloride (TiCp₂Cl₂) to facilitate the reaction between the carboxylic acid and an amine at elevated temperatures, with water as the only byproduct. nih.govresearchgate.net Borate reagents, such as tris(2,2,2-trifluoroethyl) borate, have also been shown to be effective for direct amidation, allowing the reaction to proceed with equimolar amounts of the acid and amine. acs.org

| Amine | Reagent/Catalyst | Product | Reaction Type |

| Benzylamine | NiCl₂ (cat.), Toluene, 110°C | N-Benzyl-2-benzylsulfanyl-2-phenyl-acetamide | Direct Catalytic Amidation nih.gov |

| Glycine (B1666218) methyl ester | EDCI, HOBt | Methyl 2-(2-benzylsulfanyl-2-phenyl-acetamido)acetate | Peptide Coupling |

| Aniline | B(OCH₂CF₃)₃ | 2-Benzylsulfanyl-N,2-diphenyl-acetamide | Borate-mediated Amidation acs.org |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol, yielding 2-benzylsulfanyl-2-phenyl-ethanol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxylate anion that forms under basic conditions. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols, typically in an anhydrous ether solvent followed by an acidic workup. chemguide.co.uklibretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough for this conversion unless the carboxylic acid is first activated. libretexts.org Diborane (B₂H₆) is another effective reagent for this reduction. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. chemistrysteps.comchemguide.co.uk

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is another potential reaction pathway. Oxidative decarboxylation of phenylacetic acid derivatives can be achieved using various methods, including photochemical reactions or catalysis with metal complexes. acs.org For instance, copper-catalyzed aerobic oxidative decarboxylation can convert phenylacetic acids into the corresponding aldehydes or ketones. acs.orgorganic-chemistry.org Mechanistic studies on the decarboxylation of phenylacetic acid in high-temperature water suggest that the reaction proceeds via different mechanisms for the acidic and anionic forms of the molecule. elsevierpure.com The neutral acid may decarboxylate through a zwitterionic intermediate, while the anion can form a benzyl anion directly. elsevierpure.com

Reactivity of the Benzylsulfanyl Group

The benzylsulfanyl group (-S-CH₂-Ph) introduces a second reactive center into the molecule, primarily involving the sulfur atom and the adjacent C-S bonds.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The selective oxidation of sulfides to sulfoxides is a common transformation that can be achieved with a variety of oxidizing agents. organic-chemistry.org Controlling the stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone. nih.gov

Hydrogen peroxide (H₂O₂) is a widely used "green" oxidant for this purpose. nih.gov The reaction can be performed under transition-metal-free conditions, for example, using H₂O₂ in glacial acetic acid, which selectively yields the sulfoxide. nih.gov Other reagents like Oxone (potassium peroxymonosulfate) can also be used, where the choice of solvent can dictate the product; for instance, ethanol favors sulfoxide formation while water promotes the formation of the sulfone. rsc.org For a more forceful oxidation directly to the sulfone, stronger conditions or catalysts are employed, such as using an excess of the oxidizing agent or specific catalysts like niobium carbide with H₂O₂. organic-chemistry.org

| Product | Reagent/Conditions | Selectivity |

| 2-(Benzylsulfinyl)-2-phenyl-acetic acid | 1 equiv. H₂O₂ in Acetic Acid | High for Sulfoxide nih.gov |

| 2-(Benzylsulfonyl)-2-phenyl-acetic acid | Excess H₂O₂ / Niobium Carbide (cat.) | High for Sulfone organic-chemistry.org |

| 2-(Benzylsulfinyl)-2-phenyl-acetic acid | Oxone in Ethanol | Favors Sulfoxide rsc.org |

| 2-(Benzylsulfonyl)-2-phenyl-acetic acid | Oxone in Water | Favors Sulfone rsc.org |

Nucleophilic Displacement and Exchange Reactions

The benzylsulfanyl group can participate in nucleophilic substitution reactions. The sulfur atom itself can act as a nucleophile in certain contexts, but it also influences the reactivity of the adjacent benzylic carbon. More commonly, the C-S bond can be cleaved by nucleophiles. For instance, treatment of phosphinic acid thioesters with benzyl Grignard reagents can result in an unexpected S-benzylation, demonstrating a nucleophilic attack at the sulfur atom leading to C-S bond formation. rsc.orgrsc.org Conversely, strong nucleophiles can attack the benzylic carbon, displacing the thiolate as a leaving group, although this is less common than C-S bond cleavage initiated by oxidation or other means.

Mechanistic Studies of C-S Bond Cleavage Reactions

The cleavage of the carbon-sulfur bond in benzylic sulfides is a significant reaction pathway that can be initiated through various mechanisms, including photochemical, oxidative, and reductive processes.

Photochemical cleavage of the C–S bond in benzyl sulfides can occur upon irradiation with UV light, leading to the homolytic formation of a benzyl radical and a thiyl radical. researchgate.netacs.org The fate of these radical intermediates depends on the specific reaction conditions and the presence of radical traps.

Oxidative C-S bond cleavage can be initiated by single-electron transfer. Photo-induced oxidation of benzyl phenyl sulfides can form a radical cation, which may then undergo C-S bond cleavage to generate a stable benzyl carbocation and a thiyl radical. researchgate.net This pathway is favored when the resulting carbocation is stabilized. Visible-light-mediated silver catalysis provides another route for oxidative C-S bond cleavage of benzyl thiols, proceeding through disulfide and sulfide (B99878) intermediates. organic-chemistry.org Similarly, visible-light photoredox catalysis can be used to cleave benzylic C-S bonds, generating carbocations under neutral conditions which can then be trapped by various nucleophiles to form new C-C or C-N bonds. unipr.it

These mechanistic pathways highlight the lability of the C-S bond in the benzylsulfanyl group under specific energetic or redox conditions, enabling its transformation into other functional groups.

Reactivity at the Alpha-Carbon and Aromatic Rings

The presence of a hydrogen atom at the alpha-carbon, flanked by a phenyl ring and a sulfur-containing group, alongside two aromatic rings, makes this region of the molecule a hub for diverse reactivity.

The alpha-carbon of this compound is activated for functionalization due to the adjacent phenyl and carboxylic acid groups. These reactions typically proceed through the formation of an enol or enolate intermediate.

Alkylation: Direct alkylation of the alpha-carbon of arylacetic acids can be achieved with high enantioselectivity. This is often accomplished by forming an enediolate with a chiral lithium amide, which then reacts with an alkyl halide. nih.gov This method avoids the need for traditional chiral auxiliaries. nih.gov The high nucleophilicity of the enediolate intermediate allows for efficient reactions even with less reactive alkyl halides. nih.gov While specific studies on this compound are not prevalent, the principles of direct enantioselective alkylation of arylacetic acids suggest a viable pathway for introducing alkyl groups at its alpha-position. nih.gov

Halogenation: The alpha-halogenation of carboxylic acids, a reaction known as the Hell-Volhard-Zelinsky (HVZ) reaction, provides a route to introduce a halogen at the alpha-position. chemistrysteps.comyoutube.commsu.edu This reaction typically involves the in-situ formation of an acyl halide by treating the carboxylic acid with a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). chemistrysteps.commsu.edulibretexts.org The resulting acyl halide more readily forms an enol, which then reacts with the halogen (e.g., Br₂ or Cl₂). chemistrysteps.commsu.edulibretexts.org Subsequent hydrolysis yields the α-halo carboxylic acid. chemistrysteps.comlibretexts.org This established methodology is applicable to carboxylic acids with alpha-hydrogens and thus represents a potential transformation for this compound. chemistrysteps.comyoutube.commsu.edulibretexts.org

The following table summarizes representative alpha-functionalization reactions applicable to arylacetic acids:

| Reaction Type | Reagents | Intermediate | Product Type |

| Enantioselective Alkylation | Chiral Lithium Amide, Alkyl Halide | Enediolate | α-Alkyl-α-arylacetic acid |

| Hell-Volhard-Zelinsky Halogenation | PBr₃/Br₂ or SOCl₂/Cl₂ | Acyl Halide / Enol | α-Halo-α-arylacetic acid |

The two phenyl rings in this compound are susceptible to substitution reactions, with the specific conditions and outcomes dictated by the electronic nature of the substituents.

Electrophilic Aromatic Substitution (EAS): The phenyl ring directly attached to the chiral center is influenced by the electron-withdrawing carboxylic acid group and the sulfur-containing substituent. The phenyl ring of the benzylsulfanyl group is influenced by the electron-donating thioether linkage. These substituents direct incoming electrophiles to specific positions on the aromatic rings. Electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the formation of a carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step as it disrupts the aromaticity. masterorganicchemistry.com The subsequent deprotonation restores the aromatic system. masterorganicchemistry.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): While less common for simple benzene (B151609) rings, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups, which are not inherently present in this compound. However, SNAr reactions are a key method for modifying thiophene (B33073) derivatives, which share some characteristics with sulfur-containing aromatic systems. researchgate.net

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For phenylacetic acid derivatives, palladium-catalyzed C-H activation has been demonstrated. This can lead to ortho-C-H coupling with various partners. The development of such methods for phenylacetic acids has expanded their utility in synthesis. While specific applications to this compound are not widely reported, the existing protocols for phenylacetic acids suggest potential for direct functionalization of the aromatic rings.

Multi-Component Reactions and Cascade Processes Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient synthetic strategies. nih.gov While there is a lack of specific examples of MCRs involving this compound in the available literature, related compounds have been shown to participate in such reactions. For instance, cascade reactions of saturated cyclic amines with 2-oxo-2-arylacetic acids have been developed for the synthesis of acylated N-heterocycles. organic-chemistry.org These processes often involve copper catalysis and proceed through dehydrogenation, decarboxylation, and cross-coupling steps. organic-chemistry.org The structural similarity suggests that this compound could potentially be a substrate in novel MCRs or cascade processes, although this remains an area for future investigation.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including kinetic analyses, provide fundamental insights into reaction pathways and allow for optimization of reaction conditions.

While specific kinetic studies on the reactions of this compound are scarce, general principles from related systems can be applied. For C-H activation reactions, kinetic isotope effect (KIE) studies are crucial for elucidating the mechanism. The observation of a primary KIE, where a C-H bond is cleaved more rapidly than a C-D bond, can indicate that C-H bond cleavage is the rate-determining step of the reaction. However, the interpretation of deuterium (B1214612) KIEs in C-H functionalizations by transition-metal complexes can be complex.

Transition State Analysis and Reaction Pathway Mapping

A thorough search for computational and experimental studies that would provide insight into the transition state analysis and reaction pathway mapping for this compound has yielded no specific results. This type of analysis is crucial for understanding the mechanisms of chemical reactions, predicting reaction outcomes, and designing new synthetic routes.

Typically, transition state analysis involves the use of computational chemistry methods, such as Density Functional Theory (DFT), to model the energy profile of a reaction. This allows for the identification of the highest energy point along the reaction coordinate, known as the transition state. The geometric and energetic properties of this state provide valuable information about the feasibility and mechanism of a reaction.

Similarly, reaction pathway mapping charts the course of a chemical transformation from reactants to products, identifying any intermediates and transition states. This detailed understanding is fundamental to controlling and optimizing chemical reactions.

The absence of such studies for this compound means that there is currently no data available to populate tables or provide detailed research findings on its specific reaction mechanisms. For progress to be made in understanding the chemical behavior of this compound, future research would need to focus on:

Kinetic Studies: To experimentally determine the rates of reactions involving this compound under various conditions.

Computational Modeling: To theoretically investigate potential reaction pathways, calculate activation energies, and characterize the structures of transition states.

Product Analysis: To identify the products of various chemical transformations, which can provide clues about the underlying reaction mechanisms.

Until such research is conducted and published, a detailed and scientifically accurate discussion under the requested outline for this compound remains unfeasible.

Advanced Spectroscopic and Computational Characterization of 2 Benzylsulfanyl 2 Phenyl Acetic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Benzylsulfanyl-2-phenyl-acetic acid in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

As this compound possesses a chiral center at the alpha-carbon, NMR spectroscopy is crucial for analyzing its stereochemistry. When this compound is part of a mixture of diastereomers (for instance, through reaction with a chiral auxiliary), NMR can distinguish between them. The distinct spatial arrangement of atoms in diastereomers leads to different chemical shifts (δ) for corresponding nuclei.

Advanced NMR methods, such as high-sensitivity band-selective pure shift NMR, can be employed to simplify complex, crowded spectra by collapsing multiplets into singlets. rsc.orgresearchgate.net This technique significantly enhances spectral resolution, making it easier to accurately integrate signals and determine diastereomeric ratios even when chemical shift differences are minimal. rsc.orgresearchgate.net Another common strategy involves the use of chiral solvating agents (CSAs), such as (R)-(-)-α-methoxy phenyl acetic acid, which form transient diastereomeric complexes with the enantiomers of a chiral analyte. nih.govjocpr.com This interaction induces separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Differences for Diastereomers This table presents hypothetical data to illustrate the expected differences in a diastereomeric mixture.

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| α-H | 4.85 | 4.89 | 0.04 |

| -CH₂-S- | 4.12 (d), 4.20 (d) | 4.15 (d), 4.23 (d) | 0.03 |

Data is hypothetical and for illustrative purposes only.

The conformational landscape of this compound is defined by the rotation around several single bonds, primarily the Cα-C(phenyl), Cα-S, and S-CH₂ bonds. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for probing these conformational preferences in solution. nih.gov NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing distance constraints that help define the molecule's preferred three-dimensional shape. nih.gov

For instance, NOE correlations between the α-proton and specific protons on the phenyl and benzyl (B1604629) rings would indicate a folded or compact conformation. The absence of such correlations might suggest a more extended structure. The analysis of coupling constants can also provide valuable information about dihedral angles. Computational modeling is often used in conjunction with NMR data to generate and rank low-energy conformers. nih.govscielo.br

Table 2: Expected NOESY Correlations for Conformational Analysis This table presents hypothetical data to illustrate potential through-space interactions.

| Interacting Protons | Expected NOE Intensity | Implied Conformation |

|---|---|---|

| α-H ↔ Phenyl-H (ortho) | Medium | Indicates proximity of the phenyl ring to the chiral center. |

| α-H ↔ Benzyl-CH₂ | Weak to Medium | Suggests a specific rotational preference around the Cα-S bond. |

Data is hypothetical and for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov

This precision allows for the calculation of a unique molecular formula. For this compound, HRMS can readily distinguish its elemental composition (C₁₅H₁₄O₂S) from other isobaric compounds (molecules with the same nominal mass but different atomic compositions). This confirmation is a cornerstone of structural characterization for novel compounds and derivatives. mdpi.commdpi.com

Table 3: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₂S |

| Calculated Exact Mass ([M+H]⁺) | 259.0787 |

| Observed Exact Mass ([M+H]⁺) | 259.0785 |

Observed mass and accuracy are hypothetical and for illustrative purposes only.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are excellent for identifying functional groups and gaining insight into molecular structure. nih.gov

For this compound, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. mdpi.comresearchgate.net The aromatic rings will produce C-H stretching and bending vibrations, while the C-S bond will also have a characteristic, though weaker, stretching frequency. nih.govnih.gov Raman spectroscopy is complementary to IR, often providing stronger signals for non-polar bonds like the C-S and C-C bonds of the aromatic rings. researchgate.netsigmaaldrich.com Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. nih.govnih.gov

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1720-1700 (strong) | Medium |

| Aromatic Ring | C-H stretch | 3100-3000 (medium) | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 (medium) | Strong |

| Methylene (B1212753) | C-H stretch | 2950-2850 (medium) | Medium |

Wavenumber ranges are typical and based on data for analogous structures. nih.govresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination of Analogues

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related analogues, such as 2-(Benzoylsulfanyl)acetic acid, provides valuable structural insights. nih.gov

This technique yields precise data on bond lengths, bond angles, and torsion angles. nih.gov It also reveals how molecules pack in a crystal lattice and identifies intermolecular interactions, such as the hydrogen-bonding dimers commonly formed by carboxylic acids. nih.gov Such data is invaluable for understanding solid-state properties and serves as a benchmark for validating computational models. mdpi.com

Table 5: Selected Bond Angles from an Analogue Crystal Structure: 2-(Benzoylsulfanyl)acetic acid

| Atoms | Bond Angle (°) |

|---|---|

| C-S-C | 99.8 |

| O=C-O | 122.5 |

Data obtained from the crystal structure of 2-(Benzoylsulfanyl)acetic acid. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While simple phenylacetic acid is not significantly fluorescent, the electronic properties can be modified in derivatives. Some benzazole derivatives, for example, are known to be fluorescent probes. researchgate.net Characterizing the electronic absorption and emission properties is important for applications where the molecule might interact with light, such as in photochemistry or materials science.

Table 6: Predicted UV-Vis Absorption Data

| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| π→π* (Phenyl) | ~260 | ~400 | Ethanol (B145695) |

Data is hypothetical, estimated based on the properties of substituted benzene (B151609) chromophores.

Advanced Separation Techniques for Purity and Isomer Analysis

High-performance liquid chromatography stands out as a primary method for both the purity assessment and the enantiomeric separation of this compound. For achiral purity analysis, reversed-phase HPLC is commonly utilized. A C18 column is a typical stationary phase, offering good separation of the main compound from starting materials, byproducts, and degradation products. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), with gradient elution being employed to resolve compounds with a wide range of polarities.

For the critical task of separating the enantiomers of this compound, chiral HPLC is the method of choice. This can be achieved through two main strategies: the use of a chiral stationary phase (CSP) or the derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely successful for the resolution of a broad range of racemic carboxylic acids. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The addition of a small amount of a strong acid, like trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for acidic compounds.

While specific published data for the direct chiral separation of this compound is limited, methodologies for structurally similar compounds, such as mandelic acid and its derivatives, provide a strong basis for method development. nih.govnih.gov For instance, the separation of mandelic acid derivatives on a CHIRALPAK® IC column using a mobile phase of n-hexane and isopropanol with a trifluoroacetic acid additive has been shown to be effective. nih.gov

Table 1: Representative HPLC Conditions for the Analysis of Structurally Similar Compounds

| Parameter | Achiral Purity Analysis (Predicted) | Chiral Separation (Predicted) |

| Column | C18, 5 µm, 4.6 x 250 mm | Chiralpak® IC, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | n-Hexane : Isopropanol : Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient | Ambient |

Capillary electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like this compound. In capillary zone electrophoresis (CZE), charged molecules migrate in an electric field at different velocities depending on their charge-to-size ratio, allowing for the separation of impurities. For the separation of enantiomers, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov The formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to differences in their electrophoretic mobility, enabling their resolution. Factors such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage are critical parameters that need to be optimized to achieve baseline separation. nih.gov

Table 2: Potential Capillary Electrophoresis Conditions for Enantiomeric Separation

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 20 mM Phosphate buffer, pH 6.0 |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Detection | UV at 214 nm |

| Temperature | 25 °C |

Gas chromatography is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. However, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester, can enable GC analysis for purity assessment. For the separation of enantiomers by GC, a chiral stationary phase is required. Alternatively, derivatization with a chiral alcohol can produce diastereomeric esters that may be separable on a standard achiral GC column.

Theoretical and Computational Chemistry Studies of 2 Benzylsulfanyl 2 Phenyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules. chemrxiv.org DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate various electronic properties, providing a balance between computational cost and accuracy. researchgate.netnih.gov For 2-Benzylsulfanyl-2-phenyl-acetic acid, these calculations can elucidate its stability, reactivity, and spectroscopic features.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the energy lowering upon accepting electrons. |

This interactive table outlines the primary global reactivity descriptors derived from HOMO and LUMO energies.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the sulfur atom, while the LUMO would likely be distributed over the carboxylic acid group and the phenyl ring. The calculated energy gap and reactivity descriptors would provide quantitative insights into its stability and potential for undergoing various chemical reactions.

Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Theoretical vibrational spectra are often calculated using DFT methods, and the resulting wavenumbers can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov

A comparative analysis between the calculated and experimental vibrational frequencies allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. researchgate.net For this compound, key vibrational modes would include:

O-H stretching from the carboxylic acid group.

C=O stretching of the carbonyl in the carboxylic acid.

C-S stretching of the thioether linkage.

Aromatic C-H stretching from the two phenyl rings.

C-H stretching of the aliphatic backbone.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3400 - 3600 |

| Carbonyl | C=O stretch | 1700 - 1750 |

| Thioether | C-S stretch | 650 - 750 |

| Phenyl Ring | Aromatic C-H stretch | 3000 - 3100 |

This interactive table presents typical calculated vibrational frequencies for the main functional groups in this compound, based on DFT calculations for similar compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show highly negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), identifying it as the most acidic proton and a site for nucleophilic attack. chemrxiv.org The sulfur atom and the π-systems of the phenyl rings would represent regions of intermediate negative potential. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformers of the molecule. This can be achieved by systematically rotating the single bonds (e.g., C-C, C-S) and calculating the potential energy at each step. The resulting potential energy surface reveals the most stable (lowest energy) arrangements of the atoms. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with solvent molecules. nih.gov These simulations can reveal how the molecule explores different conformational states and how stable these states are under specific conditions (e.g., in a water or cosolvent environment). nih.govmdpi.com For this compound, MD simulations could be used to understand its flexibility and preferred shapes in a biological context.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

To understand a reaction mechanism, a crucial step is to locate the transition state (TS), which is the highest energy point along the lowest energy reaction pathway. A TS is a saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. physchemres.org Various computational algorithms are used to search for and optimize the geometry of the transition state.

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. This analysis confirms that the identified TS correctly connects the desired reactants and products, providing a clear depiction of the atomic motions that occur as the reaction proceeds. For a reaction involving this compound, such as its deprotonation or a substitution reaction, IRC analysis would map out the complete energy profile and visualize the structural changes throughout the process.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Molecular Docking and Interaction Studies with Chemical Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the chemical binding of a ligand, such as this compound, to a receptor's active site. Such studies are foundational in various fields, including materials science and catalysis, for predicting how a molecule might interact with a surface or a larger molecular scaffold.

While specific docking studies on this compound are not detailed in current literature, the approach would involve several key steps. A three-dimensional model of the compound would be generated and its conformational space explored to identify low-energy structures. A target receptor would be chosen, and its binding site defined. Docking algorithms would then be used to fit the ligand into this site, generating multiple possible binding poses.

These poses are then "scored" using a scoring function that estimates the binding affinity. The results would reveal the most likely binding mode and the key chemical interactions involved. These interactions are typically non-covalent and can include:

Hydrogen Bonds: Interactions between the carboxylic acid group of this compound and suitable donor/acceptor groups in the receptor.

Hydrophobic Interactions: Between the phenyl and benzyl (B1604629) groups of the ligand and nonpolar residues of the receptor.

π-π Stacking: Aromatic ring interactions between the ligand's phenyl or benzyl groups and aromatic residues in the receptor.

Van der Waals Forces: General non-specific attractive or repulsive forces.

For analogous compounds containing benzylsulfanyl and phenylacetic acid moieties, studies have shown that these types of interactions are critical for their binding at catalytic sites of various substrates. For instance, research on similar sulfur-containing organic acids highlights the prominence of hydrogen bonding, π-π, alkyl-π, and amide-π interactions in defining their chemical binding. A detailed analysis of these interactions for this compound would provide a molecular-level understanding of its chemical recognition processes.

Table 1: Potential Chemical Interactions in Molecular Docking of this compound

| Interaction Type | Potential Involving Moiety of the Ligand | Potential Receptor Partner |

|---|---|---|

| Hydrogen Bond Donor | Carboxylic Acid (-OH) | Oxygen, Nitrogen atoms |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O), Sulfur | Hydrogen bond donors |

| Hydrophobic | Phenyl group, Benzyl group | Aliphatic/Aromatic residues |

Prediction of Spectroscopic Parameters and Chemical Properties

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting a range of molecular properties, including spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculations would typically start with a geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized geometry, various properties can be calculated.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies and intensities of the molecule. Each calculated frequency corresponds to a specific type of molecular motion (e.g., stretching or bending of bonds). This theoretical spectrum can be compared with experimentally obtained spectra to aid in the assignment of spectral bands. For instance, the characteristic stretching frequencies for the C=O and O-H bonds of the carboxylic acid group, as well as vibrations associated with the phenyl and benzyl rings and the C-S bond, could be precisely calculated.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted with good accuracy. These calculations provide a theoretical spectrum that can be directly compared to experimental data, aiding in the assignment of peaks to specific atoms within the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Beyond spectroscopy, DFT can be used to calculate a host of other chemical properties that describe the molecule's reactivity and electronic structure:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the molecule might interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and a more positive potential around the acidic hydrogen.

Global Reactivity Descriptors: Properties such as hardness, chemical potential, and electrophilicity can be calculated from the HOMO and LUMO energies, providing quantitative measures of the molecule's reactivity.

Table 2: Predicted Chemical Properties of this compound (Illustrative)

| Property | Predicted Information | Significance |

|---|---|---|

| ¹H NMR Chemical Shifts | Predicted ppm values for each hydrogen atom | Aids in experimental spectra interpretation and structural confirmation |

| ¹³C NMR Chemical Shifts | Predicted ppm values for each carbon atom | Aids in experimental spectra interpretation and structural confirmation |

| IR Vibrational Frequencies | Predicted wavenumbers (cm⁻¹) for key functional groups (C=O, O-H, C-S) | Helps in assigning bands in experimental IR spectra |

| HOMO Energy | Energy value (in eV) | Relates to electron-donating ability |

| LUMO Energy | Energy value (in eV) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference (in eV) | Indicator of chemical stability and reactivity |

While specific computational data for this compound is not yet prevalent in the scientific literature, the application of these established theoretical methods holds the promise of delivering a comprehensive understanding of its chemical behavior at a molecular level. Future computational studies are anticipated to provide the specific data needed to fully populate the analyses described above.

Development and Exploration of Novel Derivatives and Analogues of 2 Benzylsulfanyl 2 Phenyl Acetic Acid

Design Principles for Structural Modification

The rational design of new analogues of 2-Benzylsulfanyl-2-phenyl-acetic acid involves a variety of strategies that leverage a deep understanding of molecular interactions and physicochemical properties. These principles guide the targeted modification of the parent structure to probe for improved biological activity and drug-like attributes.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's properties while retaining its primary biological activity. nih.gov This involves substituting an atom or a group of atoms with another that possesses similar physical or chemical characteristics. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, several key positions are amenable to such modifications to modulate lipophilicity, acidity, metabolic stability, and hydrogen bonding capacity.

Carboxylic Acid Group: The carboxylic acid is a common site for bioisosteric replacement to improve membrane permeability and oral bioavailability. Classical and non-classical bioisosteres such as tetrazoles, sulfonamides, and 5-oxo-1,2,4-oxadiazoles can mimic the acidic proton and hydrogen bonding capabilities of the carboxyl group but with different pKa and physicochemical profiles. drughunter.com Boronic acids have also been explored as replacements that can maintain similar binding modes to their carboxylic acid counterparts. drughunter.com

Thioether Linkage: The sulfur atom in the thioether linkage can be replaced by other divalent groups such as an oxygen atom (ether), a methylene (B1212753) group (carbon chain), a sulfoxide (B87167), or a sulfone. These changes would significantly impact the geometry, polarity, and metabolic stability of the molecule.

Aromatic Rings: The phenyl and benzyl (B1604629) rings are critical structural components. Phenyl bioisosteres like pyridyl, thiophene (B33073), or other heterocyclic rings can be introduced to alter electronic properties, introduce new hydrogen bonding vectors, and modify metabolic pathways. cambridgemedchemconsulting.com Saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP), cubane, or 2-oxabicyclo[2.2.2]octane can replace the phenyl ring to decrease lipophilicity and improve solubility and metabolic stability. nih.govenamine.net

Table 1: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide, Acylsulfonamide, Boronic Acid, 5-oxo-1,2,4-oxadiazole | Modulate acidity (pKa), improve cell permeability, alter metabolic profile, enhance oral bioavailability. drughunter.com |

| Thioether (-S-) | Ether (-O-), Methylene (-CH2-), Sulfoxide (-SO-), Sulfone (-SO2-) | Alter bond angle, polarity, metabolic stability, and hydrogen bond accepting capacity. |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane (BCP), Cubane, 2-Oxabicyclo[2.2.2]octane | Introduce heteroatoms for new interactions, improve metabolic stability, reduce lipophilicity, explore novel 3D space. nih.govenamine.net |

| Benzyl Group | Other substituted benzyls, heterocyclyl-methyl groups (e.g., pyridylmethyl) | Introduce functional groups for targeted interactions, modulate lipophilicity and electronic properties. |

Beyond wholesale replacement of functional groups, the introduction of various substituents onto the aromatic rings or aliphatic backbone is a key strategy for fine-tuning molecular properties. The goal is to explore the structure-activity relationship (SAR) by systematically probing the effects of steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity. nih.gov

Substituents such as halogens, alkyl, alkoxy, nitro, and cyano groups can be introduced onto the phenyl or benzyl rings. For instance, in studies of 2-benzylsulfanylbenzothiazoles, the introduction of dinitro groups led to significant activity against M. tuberculosis. eurekaselect.com Similarly, in analogues of 2-phenylaminophenylacetic acid, the presence and position of alkyl and halogen substituents were found to be critical for both potency and selectivity. nih.gov The addition of these groups can influence the molecule's conformation, its binding affinity to a target protein, and its pharmacokinetic profile.

Synthesis of Chiral Analogues and Stereoisomers

The core structure of this compound contains a chiral center at the alpha-carbon bearing the phenyl and benzylsulfanyl groups. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles. nih.gov Therefore, the synthesis and evaluation of individual enantiomers are crucial for developing an optimized therapeutic agent.

The synthesis of enantiomerically pure analogues can be achieved through several methods:

Chiral Resolution: A racemic mixture of this compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: This approach involves using chiral catalysts, reagents, or auxiliaries to directly synthesize the desired enantiomer. This is often a more efficient method for producing a single stereoisomer in high enantiomeric excess.

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material that already contains the desired stereocenter.

Studies on other chiral acetic acid derivatives, such as [2.2]paracyclophaneacetic acid, have demonstrated that biological activity can be highly dependent on the stereochemistry, with one enantiomer showing significantly greater anti-inflammatory effects than the other. nih.gov The distinct three-dimensional arrangement of the phenyl, benzylsulfanyl, and carboxylic acid groups in each enantiomer will dictate its specific interactions with a biological target. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies (SAR, SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are systematic investigations into how chemical structure correlates with biological activity and physicochemical properties, respectively. For derivatives of this compound, these studies are essential for rational drug design.

By synthesizing and testing a series of related analogues, researchers can build a comprehensive understanding of the pharmacophore—the key molecular features responsible for biological activity. For example, SAR studies on 2-arylsulfanyl-phenyl piperazinyl acetic acids identified specific substitutions that were crucial for their inhibitory activity on the glycine (B1666218) transporter-1 (GlyT-1). nih.gov Similarly, extensive SAR studies on 2-phenylaminophenylacetic acid derivatives revealed that lipophilicity and the angle between the two phenyl rings were critical parameters for activity. researchgate.net

Key questions addressed in SAR/SPR studies for this scaffold would include:

What is the optimal substitution pattern on the phenyl and benzyl rings for maximum potency?

How do modifications to the thioether linker affect activity and metabolic stability?

Which carboxylic acid bioisosteres maintain or improve activity while enhancing pharmacokinetic properties?

Is one enantiomer significantly more active or safer than the other?

The findings from these studies, often aided by computational modeling, guide the iterative process of lead optimization. nih.gov

Table 2: Hypothetical SAR/SPR Trends for this compound Derivatives

| Structural Modification | Observed or Hypothesized Effect on Activity/Property | Reference Concept |

|---|---|---|

| Addition of electron-withdrawing groups (e.g., -Cl, -CF3) to phenyl ring | May increase binding affinity through specific electronic interactions; may alter metabolic profile. | nih.gov |

| Addition of bulky groups (e.g., t-butyl) to aromatic rings | Could enhance selectivity by preventing binding to off-targets, but may also decrease potency due to steric hindrance. | researchgate.net |

| Replacement of thioether with sulfone (-SO2-) | Increases polarity, potentially improving solubility but may decrease cell permeability. Can introduce new hydrogen bond acceptor capabilities. | |

| Conversion of carboxylic acid to tetrazole | May retain activity while improving metabolic stability against glucuronidation. drughunter.com | |

| Separation into single enantiomers | Likely to reveal one enantiomer as significantly more potent (the eutomer) than the other (the distomer). | nih.govnih.gov |

Library Synthesis and Screening Methodologies for Novel Chemical Entities

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery often employs the synthesis of chemical libraries. Combinatorial chemistry and solid-phase parallel synthesis are powerful techniques for generating large numbers of distinct but structurally related compounds in a systematic manner. mdpi.com

A potential synthetic strategy for a library of these derivatives could involve anchoring a phenylacetic acid precursor to a solid support resin. Subsequently, various benzyl halides and other electrophiles could be reacted with the alpha-position. Finally, cleavage from the resin would yield a library of diverse analogues. mdpi.com

Once a library is synthesized, high-throughput screening (HTS) methods are used to rapidly assess the biological activity of each compound against a specific target or in a cellular assay. This allows for the rapid identification of "hits"—compounds that exhibit promising activity. nih.gov These hits can then be selected for further, more detailed investigation and lead optimization, feeding back into the SAR cycle. This integrated approach of library synthesis and HTS accelerates the discovery of novel chemical entities with improved therapeutic potential.

Academic Research Applications of 2 Benzylsulfanyl 2 Phenyl Acetic Acid and Its Scaffold

Utility as Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 2-benzylsulfanyl-2-phenyl-acetic acid framework serves as a versatile starting material and intermediate in the synthesis of more complex molecular architectures, particularly those with potential biological activity. The inherent functionalities of the molecule, including the carboxylic acid and the carbon-sulfur bond, provide multiple reaction sites for elaboration and diversification.

For instance, the broader class of phenylacetic acid derivatives is recognized for its importance as starting materials in the synthesis of numerous drugs. This highlights the potential of the this compound scaffold as a precursor for pharmacologically active compounds. Research in this area often involves multi-step synthetic sequences where the core scaffold is systematically modified to achieve the desired target molecule. The synthesis of various 2-arylsulfanyl-phenyl piperazinyl acetic acids has been reported, demonstrating the utility of the thio-phenyl acetic acid moiety in constructing compounds with potential applications in medicinal chemistry.

The synthetic utility is further exemplified by the multi-step synthesis of derivatives like 2-[(3,4,5-triphenyl)phenyl]acetic acid, which underscores the role of such scaffolds as foundational structures for creating complex, functionalized molecules with potential biological relevance.

Role in the Synthesis of Diverse Heterocyclic Systems

The structural components of this compound make it a promising precursor for the synthesis of a variety of heterocyclic systems. The carboxylic acid can be readily converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions. Furthermore, the presence of the sulfur atom introduces the possibility of forming sulfur-containing heterocycles.

A notable example, while not directly involving this compound itself, showcases the potential of a closely related structural motif. Research has demonstrated the synthesis of a novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles. nih.gov This was achieved by starting with a 2-benzylsulfanyl-nicotinic acid derivative, which shares the key benzylsulfanyl moiety. The nicotinic acid was converted into a key intermediate, 5-(2-benzylsulfanyl-pyridin-3-yl)-3H- nih.govmdpi.comnih.govoxadiazole-2-thione, which then underwent nucleophilic substitution reactions with various electrophiles to yield the target 1,3,4-oxadiazole (B1194373) derivatives. nih.gov This synthetic strategy suggests that this compound could similarly be employed as a precursor for the synthesis of phenyl-substituted 1,3,4-oxadiazoles and other related heterocyclic systems.

The broader field of organic synthesis often utilizes carboxylic acids and thioethers as handles for constructing heterocyclic rings, indicating a significant potential for the application of this compound in this area.

Application as Chiral Auxiliaries or Ligands in Asymmetric Catalysis